1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine
Overview
Description
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloropropane-1-sulfonyl group and two fluorine atoms at the 4-position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine typically involves the reaction of 4,4-difluoropiperidine with 3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain receptors, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(3-Chloropropane-1-sulfonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
3-Chloropropane-1-sulfonyl chloride: A precursor used in the synthesis of this compound.
4,4-Difluoropiperidine: The piperidine core structure with fluorine substitutions.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfonyl chloride group and the difluoropiperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloropropylsulfonyl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO2S/c9-4-1-7-15(13,14)12-5-2-8(10,11)3-6-12/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNXLBMVOCOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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